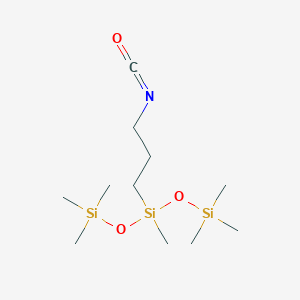

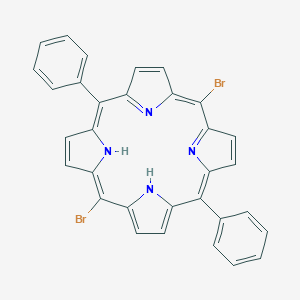

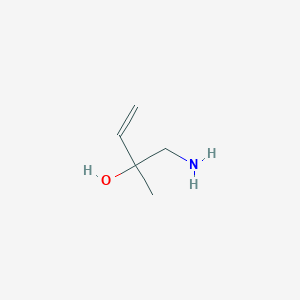

![molecular formula C7H9N5O B180212 5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one CAS No. 114936-13-9](/img/structure/B180212.png)

5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . These compounds have been studied for their inhibitory activities against cyclin-dependent kinases (CDKs), making them interesting targets for cancer chemotherapy .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves a series of chemical reactions . For instance, one method involves the reaction of an ethyl ester derivative with hydrazine hydrate in absolute ethanol . The reaction mixture is heated at reflux for several hours, then allowed to cool down to room temperature .Molecular Structure Analysis

The molecular structure of “5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one” is characterized by a pyrazolo[3,4-d]pyrimidine core . This core is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidines are complex and involve multiple steps . These reactions often involve the formation of new carbon-nitrogen bonds and the removal of various functional groups .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one and its derivatives are extensively researched for their potential biological applications. A novel series of derivatives have been synthesized, showing significant cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7. Moreover, these compounds exhibit inhibition of 5-lipoxygenase, suggesting potential as anti-inflammatory agents (Rahmouni et al., 2016).

Anticancer Activity

Several new derivatives of 5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one have been synthesized and tested against the MCF-7 human breast adenocarcinoma cell line. These compounds displayed varying levels of antitumor activity, highlighting their potential in cancer treatment (Abdellatif et al., 2014).

Structural Analysis and Molecular Recognition

Pyrimidines, including derivatives of 5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one, are crucial in biology and medicine. Their functionality is integral to the action of pharmaceuticals, primarily through hydrogen bonding and molecular recognition processes. Detailed crystallographic analyses provide insights into their tautomeric forms and structural characteristics, crucial for understanding their biological interactions (Rajam et al., 2017).

Antiviral Activity

Derivatives of 5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one have been evaluated for their potential antiviral activities. Specifically, N4-β-D-glycoside pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and shown moderate to high activities against hepatitis B virus (HBV), signifying their potential in antiviral therapy (El‐Sayed et al., 2009).

Microwave-Assisted Synthesis

Innovative synthesis methods, such as microwave-assisted synthesis, have been developed for pyrazolo[3,4-d]pyrimidin-4-ones. These methods offer advantages like short reaction times, pot- and step-economy, and convenient product isolation, indicating their significance in streamlining the synthesis process of these compounds (Ng et al., 2022).

Direcciones Futuras

The future directions for research on “5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one” and similar compounds could involve further exploration of their potential as CDK inhibitors . This could include studies to better understand their mechanism of action, as well as investigations into their potential therapeutic applications .

Propiedades

IUPAC Name |

5-amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c1-4-9-6-5(3-11(2)10-6)7(13)12(4)8/h3H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOYGMVLJHALMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NN(C=C2C(=O)N1N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-2,6-dimethyl-4,5-dihydro-2H-pyrazolo[3,4-d]pyrimidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.